molecular formula C14H16N2O3S2 B4667849 2-[(5E)-5-[(1-ETHYL-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID

2-[(5E)-5-[(1-ETHYL-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID

Cat. No.: B4667849
M. Wt: 324.4 g/mol
InChI Key: KTTGDCQTQWQTSC-IZZDOVSWSA-N
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Description

2-[(5E)-5-[(1-ETHYL-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is a complex organic compound with a unique structure that includes a pyrrole ring, a thiazolidine ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5E)-5-[(1-ETHYL-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and thiazolidine intermediates, followed by their condensation under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and then combined under controlled conditions. The use of automated systems for monitoring temperature, pressure, and pH ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(5E)-5-[(1-ETHYL-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety, using reagents like alkyl halides.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of specific solvents to ensure the desired product is obtained.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

2-[(5E)-5-[(1-ETHYL-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 2-[(5E)-5-[(1-ETHYL-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

Compared to these similar compounds, 2-[(5E)-5-[(1-ETHYL-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID possesses a more complex structure, which may confer unique chemical and biological properties. Its combination of a pyrrole ring, thiazolidine ring, and acetic acid moiety distinguishes it from simpler dichloroaniline derivatives, potentially leading to different reactivity and applications.

Properties

IUPAC Name

2-[(5E)-5-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-4-15-8(2)5-10(9(15)3)6-11-13(19)16(7-12(17)18)14(20)21-11/h5-6H,4,7H2,1-3H3,(H,17,18)/b11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTGDCQTQWQTSC-IZZDOVSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C1C)C=C2C(=O)N(C(=S)S2)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC(=C1C)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5E)-5-[(1-ETHYL-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID

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